alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde
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Overview
Description
alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde: is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is known for its unique structure, which includes a furan ring, a hydroxy group, and an ethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde typically involves the reaction of furan derivatives with aldehydes under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction between furan and an aldehyde, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of alpha-Ethylidene-beta-hydroxyfuran-2-propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving furan derivatives. It can also serve as a model compound for studying the reactivity of similar structures in biological systems .
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may investigate its biological activity and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications .
Mechanism of Action
The mechanism by which alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups, including the aldehyde and hydroxy groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical pathways and effects, depending on the specific context and application .
Comparison with Similar Compounds
- alpha-Methylidene-beta-hydroxyfuran-2-propionaldehyde
- alpha-Ethylidene-beta-hydroxyfuran-2-butanone
- alpha-Ethylidene-beta-hydroxyfuran-2-acetaldehyde
Comparison: Compared to similar compounds, alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde is unique due to its specific combination of functional groups and its reactivity. The presence of both the ethylidene and hydroxy groups in the furan ring provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications .
Properties
CAS No. |
84215-52-1 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
(E)-2-[furan-2-yl(hydroxy)methyl]but-2-enal |
InChI |
InChI=1S/C9H10O3/c1-2-7(6-10)9(11)8-4-3-5-12-8/h2-6,9,11H,1H3/b7-2- |
InChI Key |
BSEXMELCOOVGNF-UQCOIBPSSA-N |
Isomeric SMILES |
C/C=C(/C=O)\C(C1=CC=CO1)O |
Canonical SMILES |
CC=C(C=O)C(C1=CC=CO1)O |
Origin of Product |
United States |
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